molecular formula C26H23FN2O4S2 B2576237 N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-51-7

N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2576237
CAS No.: 1115373-51-7
M. Wt: 510.6
InChI Key: MCLWHHJLLNRBPE-UHFFFAOYSA-N
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Description

N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for developing new pharmaceuticals.

    Industry: Its properties might make it suitable for use in materials science or as a specialty chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiophene core, followed by the introduction of the fluorobenzoyl, methoxybenzenesulfonyl, and dimethylphenyl groups. Each step involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler amine compound.

Mechanism of Action

The mechanism by which N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with various functional groups. Examples might include:

  • N2-(2,5-dimethylphenyl)-5-(4-chlorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
  • N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Uniqueness

What sets N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S2/c1-15-4-5-16(2)21(14-15)29-26-25(35(31,32)20-12-10-19(33-3)11-13-20)22(28)24(34-26)23(30)17-6-8-18(27)9-7-17/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLWHHJLLNRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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